![molecular formula C42H72F3NO9 B1264313 1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-trifluoromethyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Aplicaciones Científicas De Investigación
Synthesis and Characteristics of Galactosylphytosphingosine :
- Pascher (1974) explored the synthesis of galactosphingolipids using phytosphingosine from Hansenula ciferrii yeast. This study provided foundational insights into the production and characteristics of galactosylphytosphingosine, a component of this compound, and its derivatives like cerebrosides. The findings included details on melting points, optical rotation, and thin-layer chromatographic behavior, crucial for understanding the compound's properties in biological contexts (Pascher, 1974).
Immunostimulatory Activity :
- Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach to produce alpha-galactosyl cerebroside, which has been demonstrated to have immunostimulatory activity. This synthesis, starting from known 4,6-O-benzylidene galactose, highlights the potential therapeutic applications of these compounds in immunomodulation (Figueroa‐Pérez & Schmidt, 2000).
Glycosphingolipids and Immunomodulation :
- Costantino, Fattorusso, Imperatore, and Mangoni (2002) focused on a new approach for synthesizing 2′-deoxy-α-galactosyl glycosphingolipids. This research is crucial for understanding how variations in glycosphingolipid structures can influence their biological activity, particularly in the context of immunomodulation (Costantino et al., 2002).
Synthesis of Hydroxylated Analogues for Biological Evaluation :
- Sawant et al. (2013) synthesized analogues of α-galactosyl ceramide (KRN7000) with additional hydroxy groups in the phytosphingosine chains. These analogues are significant for evaluating the biological activities of variations in the sphingosine chain, which is a key component of the compound (Sawant et al., 2013).
Sphinganine Analogues and NKT Cell Activation :
- Ndonye et al. (2005) explored the synthesis and evaluation of sphinganine analogues of KRN7000 and OCH, which are known to activate NKT cells. This research is crucial in understanding the role of sphinganine-containing alpha-galactosylceramides in immune response modulation (Ndonye et al., 2005).
Propiedades
Nombre del producto |
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine |
|---|---|
Fórmula molecular |
C42H72F3NO9 |
Peso molecular |
792 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-[4-(trifluoromethyl)phenyl]undecanamide |
InChI |
InChI=1S/C42H72F3NO9/c1-2-3-4-5-6-7-8-9-10-14-17-20-23-34(48)37(50)33(30-54-41-40(53)39(52)38(51)35(29-47)55-41)46-36(49)24-21-18-15-12-11-13-16-19-22-31-25-27-32(28-26-31)42(43,44)45/h25-28,33-35,37-41,47-48,50-53H,2-24,29-30H2,1H3,(H,46,49)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |
Clave InChI |
HLMJIWYZKOHAHI-IWVUWWQKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



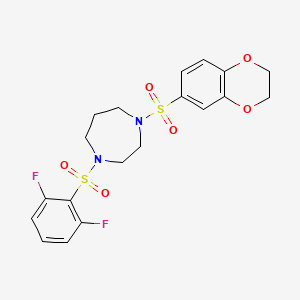
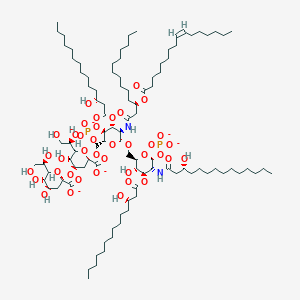
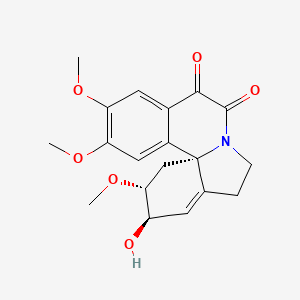

![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
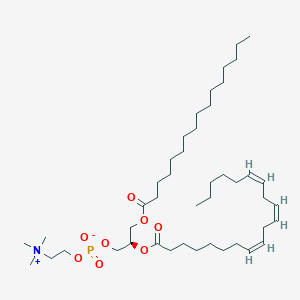
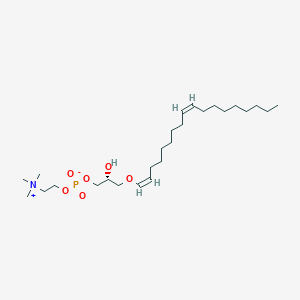
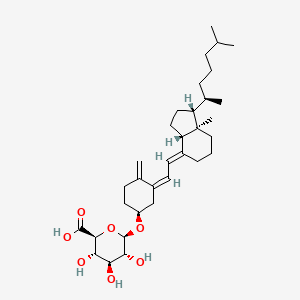
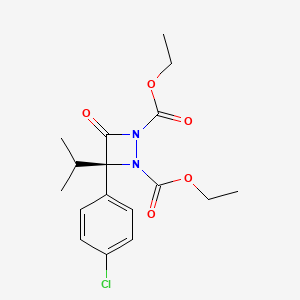
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)



![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)